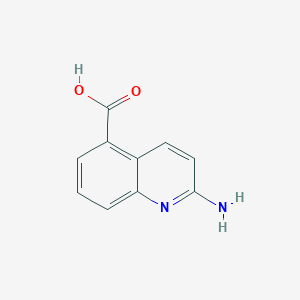

2-Aminoquinoline-5-carboxylic acid

描述

Historical Context and Significance of Quinoline (B57606) Derivatives

The journey of quinoline derivatives in science began with the isolation of quinine (B1679958) from the bark of the Cinchona tree in 1820. researchgate.net For over a century, quinine stood as a primary and effective treatment against malaria. researchgate.net This initial discovery sparked extensive research into the chemical and pharmacological properties of quinoline-based compounds. researchgate.netorientjchem.org The subsequent development of synthetic quinoline derivatives, such as chloroquine (B1663885), primaquine, and mefloquine, further solidified the importance of this scaffold in combating malaria. researchgate.netrsc.org

Beyond their antimalarial properties, the significance of quinoline derivatives has expanded to encompass a wide spectrum of biological activities. Researchers have extensively studied these compounds, revealing their potential as antibacterial, antiviral, anticancer, anti-inflammatory, antioxidant, and anticonvulsant agents. researchgate.netorientjchem.orgnih.govrsc.org This broad range of activities has established the quinoline nucleus as a crucial component in the toolkit of medicinal chemists. researchgate.net

Quinoline as a Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" in drug discovery refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, leading to the development of various therapeutic agents. tandfonline.comtandfonline.com The quinoline ring system is a prime example of such a scaffold. tandfonline.comtandfonline.comnih.gov Its druggability and the potential for structural optimization through well-established synthetic pathways make it an attractive starting point for designing new drugs. tandfonline.comnih.gov

The versatility of the quinoline scaffold is a key factor in its privileged status. nih.gov The ability to introduce various substituents around the quinoline ring allows for the fine-tuning of its pharmacological properties, enhancing target specificity, potency, and pharmacokinetic profiles. researchgate.netresearchgate.net This adaptability has led to the development of numerous quinoline-based drugs that are either approved for clinical use or are currently under investigation. tandfonline.comtandfonline.com For instance, several FDA-approved kinase inhibitors used in clinical oncology contain the quinoline moiety, underscoring its relevance in modern medicine. nih.gov

Overview of Research Trajectories for Quinoline-based Compounds

The research landscape for quinoline-based compounds is dynamic and continually evolving. nih.gov Initial research was heavily focused on their application as antimalarial agents. researchgate.net However, contemporary research has broadened significantly, exploring their potential in various therapeutic areas, most notably in oncology. tandfonline.comtandfonline.comnih.govresearchgate.net

Current research trajectories for quinoline-based compounds include:

Anticancer Agents: A significant portion of current research is dedicated to the development of quinoline derivatives as anticancer drugs. tandfonline.comtandfonline.comnih.govresearchgate.net These compounds have been shown to inhibit cancer progression through various mechanisms, including acting as topoisomerase inhibitors and kinase inhibitors. tandfonline.comtandfonline.com Over twenty quinoline-based drug candidates are currently in clinical trials for cancer treatment. tandfonline.comnih.gov

Kinase Inhibitors: Quinoline derivatives have shown great promise as kinase inhibitors, which are crucial in cancer therapy for disrupting aberrant signaling pathways that drive tumor growth. nih.gov

Antimicrobial Agents: The historical success of quinoline-based antimalarials has spurred ongoing research into their efficacy against other microbial infections. nih.gov

Modulators of Biological Pathways: Researchers are investigating the ability of quinoline derivatives to modulate various biological pathways involved in disease progression, including those related to inflammation and neurodegenerative disorders. researchgate.net

The synthetic versatility of the quinoline core allows for the generation of large libraries of structurally diverse derivatives, facilitating the exploration of their structure-activity relationships (SAR) and the identification of novel therapeutic agents. orientjchem.orgnih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-aminoquinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-9-5-4-6-7(10(13)14)2-1-3-8(6)12-9/h1-5H,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSEMCEKQBCNCGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC(=NC2=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652884 | |

| Record name | 2-Aminoquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496806-75-8 | |

| Record name | 2-Aminoquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2 Aminoquinoline 5 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework. ajchem-a.com

¹H NMR Spectroscopy

The proton NMR (¹H NMR) spectrum of 2-Aminoquinoline-5-carboxylic acid is predicted to display distinct signals corresponding to each unique proton in the molecule. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region, typically between 10.0 and 13.0 ppm, due to significant deshielding and hydrogen bonding. mdpi.com The protons of the amino group (-NH₂) would likely produce a broad signal, with a chemical shift that can be influenced by the solvent and concentration; a chemical shift around 4.1 ppm has been noted for similar C5-amino quinoline (B57606) structures. nih.gov

The aromatic protons on the quinoline ring system will resonate in the aromatic region, generally between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns (doublets, triplets, or multiplets) depend on their position relative to the electron-donating amino group and the electron-withdrawing carboxylic acid group. Protons adjacent to the nitrogen atom or the carboxylic acid group would be shifted further downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |

| Aromatic (Quinoline Ring) | 7.0 - 9.0 | Doublet, Multiplet |

| Amino (-NH₂) | ~4.1 | Broad Singlet |

¹³C NMR Spectroscopy

The carbon-13 NMR (¹³C NMR) spectrum provides complementary information, identifying all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and is expected to have a chemical shift in the range of 165-185 ppm. mdpi.com The ten carbons of the quinoline ring will appear in the aromatic region, typically between 110 and 160 ppm. The chemical shifts are influenced by the attached functional groups; carbons bonded to the nitrogen or the amino group (C2) and the carbon bearing the carboxylic acid group (C5) will have their resonances shifted significantly. Quaternary carbons, those without attached protons (e.g., C5, C8a, C4a), are usually weaker in intensity.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | 165 - 185 |

| Aromatic (C2, C4) | 140 - 160 |

| Aromatic (C3, C6, C7, C8) | 110 - 135 |

| Aromatic Quaternary (C4a, C5, C8a) | 120 - 150 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₈N₂O₂), the molecular weight is 188.18 g/mol . In an MS experiment, the molecule would be ionized to produce a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺, which would appear at an m/z (mass-to-charge ratio) of approximately 188 or 189, respectively. High-resolution mass spectrometry (HRMS) could confirm the elemental formula with high accuracy. Fragmentation patterns, resulting from the breakdown of the molecular ion, would likely show the loss of small, stable molecules such as H₂O (water), CO (carbon monoxide), and CO₂ (carbon dioxide) or the entire carboxyl group (-COOH).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit several characteristic absorption bands. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. The N-H stretching vibrations of the primary amine group typically appear as two sharp peaks in the 3300-3500 cm⁻¹ range. The strong, sharp absorption of the carbonyl (C=O) group from the carboxylic acid is expected between 1690 and 1725 cm⁻¹. Additionally, stretching vibrations for C=C and C=N bonds within the aromatic quinoline ring would be observed in the 1450-1620 cm⁻¹ region, and N-H bending vibrations would appear around 1550-1650 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Amine | N-H Stretch | 3300 - 3500 | Medium, Sharp (doublet) |

| Carboxylic Acid | C=O Stretch | 1690 - 1725 | Strong, Sharp |

| Aromatic Ring | C=C / C=N Stretch | 1450 - 1620 | Medium to Strong |

| Amine | N-H Bend | 1550 - 1650 | Medium |

Chromatographic Methods (e.g., HPLC-MS)

Chromatographic methods are essential for the separation, identification, and quantification of this compound from complex mixtures. High-Performance Liquid Chromatography (HPLC), especially when coupled with mass spectrometry (HPLC-MS), offers high sensitivity and selectivity. A reversed-phase HPLC method, using a C18 column, would likely be effective for separation. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with an acid (such as formic acid) added to ensure the carboxylic acid group is protonated for better retention and peak shape. For quantitative analysis, Ultra-High Performance Liquid Chromatography with tandem mass spectrometry (UHPLC-MS/MS) would be the method of choice, providing excellent throughput, specificity, and a wide dynamic range for detection. In some cases, derivatization of the amino group might be employed to enhance detection sensitivity.

Computational Chemistry and Theoretical Investigations of 2 Aminoquinoline 5 Carboxylic Acid Systems

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental electronic properties of molecules. These methods provide a detailed understanding of molecular structure, stability, and reactivity.

The electronic structure of a molecule is pivotal in determining its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding electronic transitions and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For instance, in a study of the related compound quinoline (B57606), DFT calculations with the 6-31+G(d,p) basis set determined the HOMO energy to be -6.646 eV and the LUMO energy to be -1.816 eV, resulting in a HOMO-LUMO energy gap of -4.83 eV. researchgate.net This significant energy gap indicates that charge transfer occurs within the molecule. researchgate.net Theoretical investigations on other related aromatic carboxylic acids have also utilized HOMO-LUMO analysis to understand their electronic properties and reactivity. nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

| Quinoline | -6.646 | -1.816 | 4.83 | researchgate.net |

Note: Data for 2-Aminoquinoline-5-carboxylic acid is not available; the table presents data for a related quinoline compound to illustrate the concept.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. researchgate.netarxiv.org It posits that atomic orbitals combine to form molecular orbitals that span the entire molecule. researchgate.netarxiv.org These molecular orbitals can be bonding, antibonding, or nonbonding, and their energies and electron occupancy determine the molecule's stability and properties. researchgate.netarxiv.org

Applications of MO theory are essential for interpreting the electronic spectra and predicting the reactivity of quinoline systems. By analyzing the distribution and energies of molecular orbitals, researchers can identify the regions of a molecule that are most likely to participate in chemical reactions. For example, the HOMO often indicates the site for electrophilic attack, while the LUMO suggests the site for nucleophilic attack. In quinoline derivatives, MO theory helps in understanding the influence of different substituents on the electronic distribution of the quinoline ring system.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.netsemanticscholar.org It is widely used in drug discovery to simulate the interaction between a ligand and a target protein. researchgate.netsemanticscholar.org For quinoline derivatives, which exhibit a broad range of biological activities, molecular docking studies are instrumental in elucidating their mechanism of action at a molecular level.

For example, a study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors used molecular docking to investigate their binding affinities and interactions with the target protein. nih.gov The simulations revealed significant binding through both hydrophobic and hydrogen bond interactions, with one derivative showing a high binding energy of -9.22 kcal/mol. nih.gov Similarly, docking studies on other quinoline derivatives have been used to identify potential inhibitors for various enzymes and receptors, such as those involved in bacterial infections and viral replication. researchgate.netsemanticscholar.orgnih.gov These studies highlight the importance of specific amino acid interactions in the binding pocket for the activity of these compounds. researchgate.netnih.gov

| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interactions | Reference |

| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivative (compound 17) | P-glycoprotein (6C0V) | -9.22 | Hydrophobic and H-bond interactions | nih.gov |

| Quinoline derivative (compound 5) | SARS-CoV-2 Mpro (6LU7) | Not specified | H-bonds with His41, His164, Glu166, Tyr54, Asp187; π-interaction with His41 | nih.gov |

Note: This table presents data for related quinoline derivatives to exemplify the application of molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govmdpi.com These models are built by finding a statistical relationship between calculated molecular descriptors (e.g., physicochemical properties, electronic properties) and the experimentally determined activity. nih.govmdpi.com

QSAR studies on quinoline derivatives have been instrumental in designing new compounds with enhanced biological activities. For instance, a QSAR study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives developed predictive models for their inhibitory activity against P-glycoprotein. nih.gov By using various machine learning methods, a model with a high coefficient of determination (R²) of 95% was achieved, indicating a strong correlation between the selected molecular descriptor and the biological activity. nih.gov Other QSAR studies on different sets of quinoline derivatives have successfully predicted their antimalarial and diuretic activities, guiding the synthesis of more potent analogues. mdpi.comresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences of a molecule is crucial as its biological activity is often dependent on its three-dimensional shape.

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. nih.gov By simulating the movements of atoms and molecules, MD can be used to study conformational changes, protein-ligand interactions, and the stability of molecular complexes. nih.gov In a study of quinoline derivatives as protease inhibitors for SARS-CoV-2, MD simulations were performed to assess the stability of the ligand-protein complexes. nih.gov The analysis of root-mean-square deviation (RMSD), residue flexibility, and hydrogen bonding patterns revealed that the complex between a designed quinoline derivative and the protease was comparably stable to a reference drug complex, suggesting its potential as an inhibitor. nih.gov Such simulations provide valuable insights into the dynamic nature of molecular interactions that are not captured by static docking studies.

Therapeutic Potential of Quinoline Derivatives: A General Overview

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry, demonstrating a vast spectrum of biological activities. nih.govresearchgate.netrsc.org This versatile nucleus is present in numerous natural products, most notably the cinchona alkaloids like quinine (B1679958), and has been the foundation for a multitude of synthetic drugs. ekb.eg The significance of quinoline derivatives spans a wide array of therapeutic areas, including their use as antimalarial, antibacterial, antifungal, anti-inflammatory, and anticancer agents. nih.govrsc.orgarabjchem.orgijmphs.comnih.gov

The therapeutic versatility of the quinoline ring system stems from its ability to be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological properties. nih.gov This structural adaptability enables quinoline derivatives to interact with a diverse range of biological targets, including enzymes and receptors. nih.govarabjchem.org For instance, quinoline-based compounds have been developed as potent inhibitors of protein kinases, which are crucial in cancer therapy. ijmphs.comnih.gov Furthermore, their ability to intercalate with DNA and inhibit enzymes like topoisomerase has been a key mechanism in their application as anticancer agents. ekb.egijmphs.com The continuous exploration of novel synthetic methodologies and the creation of hybrid molecules, where the quinoline core is combined with other pharmacologically active moieties, continue to expand the therapeutic potential of this remarkable scaffold. nih.gov

Specific Biological Activities and Mechanisms of Action of Quinoline-based Compounds

Anticancer Activity

The quinoline scaffold is a privileged structure in the development of anticancer agents, with numerous derivatives demonstrating significant efficacy against various cancer types. nih.govarabjchem.orgnih.gov The anticancer properties of quinoline-based compounds are attributed to their diverse mechanisms of action, which include the inhibition of cancer cell growth, induction of programmed cell death (apoptosis), and interference with processes essential for tumor progression, such as cell migration and the formation of new blood vessels (angiogenesis). arabjchem.orgnih.gov

A fundamental approach in cancer therapy is to halt the uncontrolled proliferation of cancer cells and trigger their self-destruction through apoptosis. Quinoline derivatives have shown considerable promise in this regard. For example, a study on quinoline-2-carboxylic acid aryl esters demonstrated a dose-dependent decrease in the viability of PC3 prostate cancer cells, with an IC50 value of 26 µg/mL. nih.gov This inhibition of cell proliferation was accompanied by the induction of apoptosis, as evidenced by an increase in the number of apoptotic cells and DNA fragmentation. nih.govresearchgate.net

The pro-apoptotic effects of quinoline derivatives are often mediated through the modulation of key regulatory proteins. In the aforementioned study, the synthesized quinoline-2-carboxylic acid aryl ester was found to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway, leading to the activation of executioner caspases, such as caspase-7 and -9, which ultimately results in cell death. nih.gov Similarly, certain quinoline-based thiazolidinone derivatives have been shown to induce apoptosis by activating caspases-3 and -8. nih.gov Furthermore, some 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been found to inhibit the proliferation of leukemic cell lines by inducing G0/G1 phase cell cycle arrest and promoting cell differentiation, although not through apoptosis in this specific case. nih.gov

| Derivative Class | Cell Line | Key Findings | Reference(s) |

| Quinoline-2-carboxylic acid aryl ester | PC3 (Prostate) | IC50 of 26 µg/mL; induced apoptosis via Bax/Bcl-2 modulation and caspase activation. | researchgate.net, nih.gov |

| Quinoline-based thiazolidinones | - | Induced apoptosis through caspase-3 and -8 activation. | nih.gov |

| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivatives | Leukemic cell lines | Inhibited proliferation by inducing G0/G1 cell cycle arrest and cell differentiation. | nih.gov |

The spread of cancer to distant organs, a process known as metastasis, is a major cause of cancer-related mortality. Cell migration is a critical step in metastasis, and its inhibition is a key therapeutic strategy. Certain quinoline derivatives have demonstrated the ability to impede cancer cell migration. For instance, quindoline (B1213401) derivatives have been shown to inhibit the migration of cancer cells. nih.gov

Angiogenesis, the formation of new blood vessels, is another crucial process for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen. nih.gov Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes angiogenesis. nih.govnih.govdrugs.com The inhibition of VEGF or its receptor (VEGFR) is a validated approach in cancer therapy. drugs.comyoutube.com Quindoline derivatives have been found to suppress the transcription and expression of the VEGF protein by stabilizing G-quadruplex structures in the VEGF promoter region. nih.gov This leads to a reduction in angiogenesis, as demonstrated in chick embryo chorioallantoic membrane (CAM) assays. nih.gov Several quinoline-based compounds have been developed as VEGFR inhibitors, highlighting the potential of this scaffold in targeting angiogenesis. nih.govnih.govresearchgate.net

| Activity | Derivative Class | Mechanism | Key Findings | Reference(s) |

| Disruption of Cell Migration | Quindoline derivatives | Not specified | Inhibited cancer cell migration. | nih.gov |

| Angiogenesis Inhibition | Quindoline derivatives | Stabilization of G-quadruplex in VEGF promoter | Suppressed VEGF transcription and expression, leading to anti-angiogenic activity. | nih.gov |

| Angiogenesis Inhibition | Quinoline-based compounds | VEGFR inhibition | Developed as potent VEGFR inhibitors for cancer therapy. | nih.gov, nih.gov, researchgate.net |

Protein kinases are a large family of enzymes that play a central role in regulating various cellular processes, including cell growth, proliferation, and survival. nih.gov Dysregulation of protein kinase activity is a common feature of many cancers, making them attractive targets for therapeutic intervention. ijmphs.comnih.gov Quinoline derivatives have emerged as a significant class of protein kinase inhibitors. nih.gov

EGFR: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is often overexpressed or mutated in various cancers. rsc.orgrsc.org Several quinoline-based compounds have been designed as EGFR inhibitors. researchgate.netrsc.orgrsc.org For example, a series of quinoline-based thiazolidinone derivatives were evaluated for their anticancer activity through EGFR inhibition. nih.gov Compound 5a from a series of novel quinoline derivatives proved to be a potent dual-target inhibitor of EGFR and HER-2, with an IC50 of 71 nM for EGFR. rsc.org

c-Met: The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), are implicated in the development and progression of numerous cancers. nih.govunipa.it Quinoline derivatives have been extensively explored as c-Met inhibitors. nih.govarabjchem.orgunipa.itturkjps.org For instance, 4-(2-fluorophenoxy) quinoline derivatives are a known class of c-Met inhibitors. turkjps.org

VEGFR: As mentioned earlier, the Vascular Endothelial Growth Factor Receptor (VEGFR) is a key mediator of angiogenesis. nih.gov Many quinoline-based molecules have been developed as potent VEGFR inhibitors, some of which are approved for clinical use, such as Lenvatinib. nih.govnih.gov

RAF Kinase: The RAF kinases are key components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently activated in cancer. mdpi.combohrium.com Novel quinoline-based diarylamides have been discovered as potent inhibitors of both B-RAFV600E and C-RAF kinases. mdpi.comdntb.gov.ua Compound 17b from one such study showed significant inhibitory activity and potent antiproliferative effects against melanoma cell lines. mdpi.comdntb.gov.ua

PI3K/AKT/mTOR: The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. nih.govfrontiersin.orgyoutube.com Its deregulation is common in many cancers. nih.govgoogle.com Quinoline derivatives have been developed as inhibitors of this pathway. For instance, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) was identified as a potent mTOR inhibitor with an IC50 of 64 nM. nih.gov Additionally, novel 4-acrylamido-quinoline derivatives have been synthesized as potent PI3K/mTOR dual inhibitors. frontiersin.org

| Target Protein Kinase | Derivative Class/Compound | Key Findings | Reference(s) |

| EGFR | Quinoline-based thiazolidinones | Showed anticancer activity via EGFR inhibition. | nih.gov |

| EGFR/HER-2 | Compound 5a (novel quinoline derivative) | Potent dual inhibitor with IC50 of 71 nM for EGFR. | rsc.org |

| c-Met | 4-(2-fluorophenoxy) quinoline derivatives | A known class of c-Met inhibitors. | turkjps.org |

| VEGFR | Lenvatinib (approved drug) | Clinically used VEGFR inhibitor. | nih.gov |

| RAF Kinase (B-RAFV600E/C-RAF) | Compound 17b (novel diarylamide) | Potent inhibitor with significant antiproliferative activity in melanoma. | mdpi.com, dntb.gov.ua |

| mTOR | PQQ (6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine) | Potent mTOR inhibitor with an IC50 of 64 nM. | nih.gov |

| PI3K/mTOR | 4-acrylamido-quinoline derivatives | Potent dual inhibitors of PI3K and mTOR. | frontiersin.org |

Nuclear receptors are a class of ligand-activated transcription factors that regulate the expression of genes involved in a wide range of physiological processes. The dysregulation of nuclear receptor signaling is implicated in various diseases, including cancer. While the direct modulation of nuclear receptors by this compound derivatives is not extensively documented in the reviewed literature, the broader class of quinoline derivatives has shown the potential to interact with these targets. For instance, research on quinoline carboxylic acids has explored their role as modulators of Liver X Receptors (LXRs). Further investigation is needed to determine if this compound derivatives can specifically modulate nuclear receptors relevant to cancer therapy.

Reversal of Multidrug Resistance (MDR) in Cancer

Multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy, often linked to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1), which actively expel therapeutic drugs from cancer cells. nih.gov The development of agents that can modulate these transporters is a key strategy to overcome MDR. nih.gov

Research into quinoline derivatives has identified promising candidates for MDR reversal. A series of 1,4,5,6,7,8-hexahydro-5-oxo-quinoline-3-carboxamides and their corresponding tetrahydroquinoline counterparts have been synthesized and evaluated for their ability to inhibit P-gp. nih.gov In a P-gp overexpressing human uterine sarcoma cell line (MES-SA-DX5), specific derivatives demonstrated significant blockade of P-gp-mediated efflux of Rhodamine 123, a known P-gp substrate. nih.gov

Compounds A1 (a 5-oxo-hexahydroquinoline with a 2,4-dichlorophenyl moiety) and A2 (with a 4-bromophenyl moiety), along with their tetrahydroquinoline versions B1 and B2 , were particularly effective. nih.gov These compounds not only blocked the P-gp efflux pump but also induced apoptosis in the resistant cancer cells. nih.gov Notably, compounds A2 and B2 showed a degree of selectivity, exhibiting higher cytotoxicity against resistant cancer cells compared to non-resistant and non-cancerous cells. nih.gov These findings highlight that the 5-oxo-hexahydroquinoline and tetrahydroquinoline scaffolds are promising templates for developing new agents to combat drug resistance in cancer. nih.gov

Table 1: MDR Reversal Activity of Selected Quinoline Derivatives This table is interactive. You can sort and filter the data.

| Compound | Core Structure | R Group | Key Activity |

|---|---|---|---|

| A1 | 5-Oxo-hexahydroquinoline | 2,4-dichlorophenyl | Significantly blocked P-gp efflux, induced apoptosis. nih.gov |

| A2 | 5-Oxo-hexahydroquinoline | 4-bromophenyl | Significantly blocked P-gp efflux, induced apoptosis, showed selectivity for MDR cells. nih.gov |

| B1 | Tetrahydroquinoline | 2,4-dichlorophenyl | Significantly blocked P-gp efflux, induced apoptosis. nih.gov |

| B2 | Tetrahydroquinoline | 4-bromophenyl | Significantly blocked P-gp efflux, induced apoptosis, showed selectivity for MDR cells. nih.gov |

Inhibition of Tubulin Assembly

Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division, structure, and transport. mdpi.com Molecules that interfere with tubulin polymerization are potent anticancer agents. The colchicine (B1669291) binding site on tubulin is a key target for many such inhibitors. mdpi.comnih.gov

Derivatives of the quinoline scaffold have emerged as highly effective inhibitors of tubulin polymerization. A series of 5-amino-2-aroylquinolines were synthesized and found to possess powerful antiproliferative activity. nih.gov One derivative, 5-amino-6-methoxy-2-aroylquinoline 15 , displayed exceptionally potent activity against a range of human cancer cell lines, with IC₅₀ values in the nanomolar range (0.2 to 0.4 nM). nih.gov This compound was a more potent inhibitor of tubulin polymerization (IC₅₀ = 1.6 µM) than the well-known natural product combretastatin (B1194345) A-4 (IC₅₀ = 2.1 µM) and demonstrated strong binding to the colchicine site on microtubules. nih.gov

Other related structures have also shown promise. Novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives have been identified as tubulin polymerization inhibitors. mdpi.com Compound D13 from this series, N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide, strongly inhibited tubulin assembly with an IC₅₀ of 6.74 µM and exhibited potent cytotoxic activity against HeLa cells (IC₅₀: 1.34 µM). mdpi.com Additionally, 5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones represent another scaffold that inhibits tubulin polymerization, with compound 3c arresting cell division at low micromolar concentrations (IC₅₀ = 5.9 µM). rsc.org

Table 2: Tubulin Polymerization Inhibition by Quinoline Derivatives This table is interactive. You can sort and filter the data.

| Compound | Compound Class | Tubulin IC₅₀ (µM) | Antiproliferative IC₅₀ (nM) | Cell Line |

|---|---|---|---|---|

| Compound 15 | 5-Amino-2-aroylquinoline | 1.6 nih.gov | 0.2 - 0.4 nih.gov | Various |

| Combretastatin A-4 | Stilbene (Reference) | 2.1 nih.gov | 1.9 - 835 nih.gov | Various |

| Compound D13 | Quinolinone Sulfonamide | 6.74 mdpi.com | 1340 (1.34 µM) mdpi.com | HeLa |

| Compound 3c | Tetrahydropyrrolo-quinolinone | N/A | 5900 (5.9 µM) rsc.org | A549 |

STAT3 Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in promoting tumor development and is often found to be constitutively activated in many types of cancer. nih.gov Conversely, the related STAT1 protein tends to activate genes that suppress tumors. nih.gov Consequently, the selective inhibition of the STAT3 signaling pathway is a validated strategy for cancer therapy.

While direct derivatives of this compound for STAT3 inhibition are not extensively documented in the provided context, research on the closely related 2-guanidinoquinazoline scaffold has yielded potent and selective STAT3 pathway inhibitors. nih.gov These quinazoline (B50416) derivatives serve as important structural analogues. An initial screening hit, 11a , was optimized, leading to analogues with significantly improved potency. nih.gov

The C6-methyl (11b ) and C6,C8-dimethyl (11c ) analogues showed 4-fold and 30-fold improvements in STAT3 inhibition, respectively, while maintaining selectivity over STAT1. nih.gov Compound 11c was particularly noteworthy, with a STAT3 IC₅₀ of 0.8 µM. nih.gov Although it also inhibited STAT1 with an IC₅₀ of 5.9 µM, it still maintained a favorable selectivity index of over 7. nih.gov These findings establish that modest structural changes to the quinazoline core can dramatically modulate biological activity and demonstrate the potential of this heterocyclic system for developing STAT3 inhibitors. nih.gov

Table 3: STAT3 Inhibition by 2-Guanidinoquinazoline Analogues This table is interactive. You can sort and filter the data.

| Compound | R1 | R2 | R3 | STAT3 IC₅₀ (µM) | STAT1 IC₅₀ (µM) | Selectivity Index (STAT1/STAT3) |

|---|---|---|---|---|---|---|

| 11a | OEt | H | H | 15.7 ± 5.4 nih.gov | >50 nih.gov | >3 nih.gov |

| 11b | Me | H | H | 7.9 ± 2.8 nih.gov | >50 nih.gov | >6 nih.gov |

| 11c | Me | H | Me | 0.8 ± 0.6 nih.gov | 5.9 ± 0.9 nih.gov | >7 nih.gov |

| 11d | H | OEt | H | 20.7 ± 3.0 nih.gov | >50 nih.gov | >2 nih.gov |

Antimicrobial Activity

Antibacterial Effects

Quinolone carboxylic acids are a well-established class of synthetic antibacterial agents, known for their broad spectrum of activity. mdpi.comnih.gov Their primary mechanism of action is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. nih.govnih.gov The development of numerous derivatives has aimed to enhance potency against both Gram-negative and Gram-positive bacteria. nih.gov

A series of 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized and evaluated for their antibacterial activity. mdpi.com Compound 5a4 from this series displayed good activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 64 µg/mL. mdpi.com Another compound, 5a7 , was most active against Escherichia coli, showing an MIC of 128 µg/mL. mdpi.com

In another study, novel amino acid derivatives of quinolines were synthesized. mdpi.com It was observed that the hydrolysis of the amino acid ester group generally increased antimicrobial activity. mdpi.com Compound 3a emerged as a promising hit, showing moderate and consistent activity against all tested bacteria with an MIC of 0.62 mg/mL. mdpi.com

Further research on quinoline-2-carboxylic acid led to the synthesis of various Schiff bases and heterocyclic compounds. ajchem-a.com When tested for antibacterial efficacy, compounds E11 , E13 , and E17 showed strong inhibitory zones against Staphylococcus aureus and Escherichia coli, with activity comparable to the antibiotic amoxicillin. ajchem-a.com

Table 4: Antibacterial Activity of Selected Quinoline Carboxylic Acid Derivatives This table is interactive. You can sort and filter the data.

| Compound | Bacterial Strain | Activity Type | Measurement | Result |

|---|---|---|---|---|

| 5a4 | Staphylococcus aureus | MIC mdpi.com | µg/mL | 64 |

| 5a7 | Escherichia coli | MIC mdpi.com | µg/mL | 128 |

| 3a | E. coli, P. aeruginosa, S. aureus, B. subtilis | MIC mdpi.com | mg/mL | 0.62 |

| E11 | Staphylococcus aureus | Inhibition Zone ajchem-a.com | mm | 19 |

| E11 | Escherichia coli | Inhibition Zone ajchem-a.com | mm | 21 |

| E13 | Staphylococcus aureus | Inhibition Zone ajchem-a.com | mm | 22 |

| E13 | Escherichia coli | Inhibition Zone ajchem-a.com | mm | 20 |

| E17 | Staphylococcus aureus | Inhibition Zone ajchem-a.com | mm | 23 |

| E17 | Escherichia coli | Inhibition Zone ajchem-a.com | mm | 19 |

| Amoxicillin | Staphylococcus aureus | Inhibition Zone ajchem-a.com | mm | 25 |

| Amoxicillin | Escherichia coli | Inhibition Zone ajchem-a.com | mm | 24 |

Antifungal Effects

While the primary focus of quinoline research has often been on antibacterial and anticancer properties, some derivatives also exhibit notable antifungal activity. The structural versatility of the quinoline scaffold allows for modifications that can confer activity against fungal pathogens. ajchem-a.com

In a study focused on synthesizing new compounds from quinoline-2-carboxylic acid, the resulting derivatives were tested for their antimicrobial efficacy against the fungal species Candida albicans. ajchem-a.com The well diffusion method was used to measure the zone of inhibition. Several of the synthesized compounds, including E11 , E13 , and E17 , demonstrated strong inhibitory activity against Candida, with inhibition zones comparable to the standard control, amoxicillin. ajchem-a.com This indicates that the quinoline carboxylic acid framework is a viable starting point for the development of new antifungal agents.

Table 5: Antifungal Activity of Quinoline-2-Carboxylic Acid Derivatives This table is interactive. You can sort and filter the data.

| Compound | Fungal Strain | Activity Type | Measurement | Result (mm) |

|---|---|---|---|---|

| E11 | Candida albicans | Inhibition Zone ajchem-a.com | mm | 18 |

| E13 | Candida albicans | Inhibition Zone ajchem-a.com | mm | 20 |

| E17 | Candida albicans | Inhibition Zone ajchem-a.com | mm | 19 |

| Amoxicillin | Candida albicans | Inhibition Zone ajchem-a.com | mm | 22 |

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of drug-resistant strains. nih.gov Quinolines are a historically important class of compounds in the search for new and effective antitubercular drugs. nih.gov

Recent studies have focused on arylated quinoline carboxylic acids (QCAs) as inhibitors of Mtb DNA gyrase, a key enzyme in mycobacterial replication. nih.gov A screening of 48 QCAs with various modifications led to the identification of two highly potent derivatives, 7i and 7m . nih.gov Compound 7i , which features a 2-(naphthalen-2-yl) group and a C-6 1-butyl group, and compound 7m , with a 2-(phenanthren-3-yl) group and a C-6 isopropyl group, were identified as the most effective inhibitors of replicating Mtb. nih.gov Both compounds were shown to inhibit Mtb DNA gyrase, with 7m demonstrating superior activity at a 1 µM concentration. nih.gov

The quinoline scaffold itself is a core component of many natural and synthetic compounds with a wide array of pharmacological activities, including antitubercular effects. nih.gov The ability of the fused aromatic nitrogen-heterocyclic nucleus to be modified allows for the fine-tuning of its biological properties, making it a versatile platform for drug discovery in the fight against tuberculosis. nih.gov

Table 6: Antitubercular Activity of Arylated Quinoline Carboxylic Acids (QCAs) This table is interactive. You can sort and filter the data.

| Compound | Substituents | Target | Key Activity |

|---|---|---|---|

| 7i | C-2: 2-(naphthalen-2-yl), C-6: 1-butyl | M. tuberculosis H37Rv | Potent inhibitor of replicating Mtb, inhibits DNA gyrase. nih.gov |

| 7m | C-2: 2-(phenanthren-3-yl), C-6: isopropyl | M. tuberculosis H37Rv | Best Mtb inhibitor in the series, potent DNA gyrase inhibitor. nih.gov |

Antimalarial Activity

The quinoline ring is a cornerstone of antimalarial drug discovery, with compounds like chloroquine (B1663885) being historically significant. Derivatives of this compound continue this legacy, with research demonstrating their potential to combat malaria parasites, including strains resistant to existing therapies. nih.govnih.gov The development of novel quinoline derivatives is driven by the urgent need to overcome the growing resistance of Plasmodium falciparum to current antimalarial drugs. nih.gov Hybrid molecules, combining the 4-aminoquinoline (B48711) pharmacophore with other heterocyclic systems like pyrimidine (B1678525) or pyrazole, have shown potent in vitro activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. nih.govnih.gov

A primary mechanism by which many quinoline-based antimalarials exert their effect is through the disruption of hemozoin formation. During its life cycle in human red blood cells, the malaria parasite digests hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. nih.govresearchgate.net

Derivatives of 4-aminoquinoline are thought to interfere with this detoxification process. researchgate.net The quinoline nucleus can form a complex with ferriprotoporphyrin IX, preventing its conversion into hemozoin. researchgate.net This leads to an accumulation of toxic heme within the parasite, causing oxidative stress and ultimately leading to its death. Structure-activity relationship (SAR) studies suggest that specific substitutions on the quinoline ring, such as a 7-chloro group, are crucial for this inhibitory activity. nih.gov This group, along with the 4-amino side chain, is believed to be critical for the accumulation of the drug in the parasite's acidic food vacuole, the site of heme polymerization. nih.gov

A significant focus of research on this compound derivatives has been their efficacy against both CQS and CQR strains of P. falciparum. The emergence and spread of chloroquine resistance necessitate the development of new agents that can bypass these resistance mechanisms.

Several studies have reported the synthesis of novel quinoline derivatives with potent activity against both types of strains. nih.govnih.gov For instance, certain 4-aminoquinoline-pyrimidine hybrids have demonstrated IC₅₀ values in the sub-micromolar range against both CQS (D6) and CQR (W2) strains. nih.gov Similarly, hybrid compounds of 4-aminoquinoline and pyrano[2,3-c]pyrazole have shown increased potency against both K1 (CQR) and 3D7 (CQS) strains. nih.gov The activity of these compounds is often comparable to or even better than that of chloroquine against resistant strains. nih.gov For example, some novel dihydropyrimidine (B8664642) derivatives incorporating a quinoline moiety exhibited excellent antimalarial activity against P. falciparum, with IC₅₀ values as low as 0.014 µg/mL. nih.gov

The data below summarizes the in vitro antimalarial activity of selected quinoline derivatives against different strains of P. falciparum.

| Compound Type | Strain | Activity (IC₅₀) | Reference |

| 4-Aminoquinoline-pyrimidine hybrid | D6 (CQS) | 0.049–0.074 μM | nih.gov |

| 4-Aminoquinoline-pyrimidine hybrid | W2 (CQR) | 0.075–0.142 μM | nih.gov |

| 4-Aminoquinoline-piperazine-pyrimidine hybrid | CQS & CQR | < 1 µM (potent compounds: 0.13–0.14 μM) | nih.gov |

| Dihydropyrimidine-quinoline derivatives | P. falciparum | 0.014–5.87 μg/mL | nih.gov |

| Hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole | K1 (CQR) & 3D7 (CQS) | Increased potency observed | nih.gov |

| Quinoline-4-carboxamide | 3D7 (CQS) | 120 nM (initial hit) | acs.org |

Antiviral Activity (e.g., Anti-HIV, Anti-SARS-CoV-2)

The broad biological profile of quinoline derivatives extends to antiviral applications. Research has explored their potential against a range of viruses, including the human immunodeficiency virus (HIV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).

Some quinoline derivatives have been identified as inhibitors of HIV-1 protease, an essential enzyme for viral replication. The quinoline ring is thought to occupy the protease enzyme pocket, thereby blocking its activity. researchgate.net Furthermore, certain aminoacyl-tRNA synthetase inhibitors based on the quinoline scaffold have shown promise for the development of anti-HIV drugs, exhibiting resilience to resistance mutations. researchgate.net

In the context of the COVID-19 pandemic, significant effort has been directed towards identifying compounds that can inhibit SARS-CoV-2. Some indole-3-carboxylic acid derivatives, which share structural similarities with certain quinoline compounds, have shown in vitro antiviral effects against SARS-CoV-2. nih.gov Additionally, amino acid-modified derivatives of cephalotaxine, which contains a quinoline-like structure, have demonstrated the ability to inhibit the entry of SARS-CoV-2 spike pseudovirus into host cells. nih.gov The mechanism often involves blocking the interaction between the viral spike protein and the ACE2 receptor on human cells. nih.gov

Anti-inflammatory Activity

Derivatives of quinoline, including those related to this compound, have demonstrated significant anti-inflammatory properties. researchgate.netnih.gov These compounds have been investigated for their ability to inhibit key mediators of the inflammatory response.

One approach involves the synthesis of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles and related compounds, which have been evaluated for their in vivo anti-inflammatory activity as prostaglandin (B15479496) inhibitors. researchgate.net Certain derivatives exhibited significant inhibition of edema and plasma PGE2 levels, comparable to the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin. researchgate.net Molecular docking studies have suggested that these compounds may act by binding to the catalytic site of p38 mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory signaling pathways. researchgate.net

Other studies have examined the anti-inflammatory effects of quinoline carboxylic acid derivatives in lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines. nih.gov Selected quinoline-3-carboxylic and quinoline-4-carboxylic acids showed appreciable anti-inflammatory activity without significant cytotoxicity. nih.gov

| Compound Class | Model | Key Findings | Reference |

| 2-(pyridin-3-yl)-5-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine | In vivo prostaglandin inhibition | Significant anti-inflammatory activity, minor ulcerogenic effects compared to indomethacin. | researchgate.net |

| Quinoline-3-carboxylic acids | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinities versus indomethacin. | nih.gov |

| Quinoline-4-carboxylic acids | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinities versus indomethacin. | nih.gov |

| N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride | Methotrexate-induced inflammation in vivo | Decreased levels of MDA, NO, MMP-9, IL-1β, and NF-κB. | nih.gov |

Antioxidant Activity

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous diseases. Quinoline derivatives have been investigated for their potential to act as antioxidants. researchgate.net

A series of 8-aminoquinoline (B160924) derivatives linked to natural antioxidants like caffeic acid and ferulic acid have been synthesized and evaluated. mdpi.com These compounds demonstrated the ability to scavenge free radicals in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays and chelate metal ions like copper, which can catalyze the formation of ROS. mdpi.com The caffeic acid derivatives, in particular, showed potent radical scavenging activity, sometimes exceeding that of the parent caffeic acid. mdpi.com

Similarly, quinoline-4-carboxylic acid derivatives synthesized via the Pfitzinger reaction from isatin (B1672199) have shown improved antioxidant activity compared to the starting material. ui.ac.id In a DPPH assay, at a concentration of 5 mg/L, 2-methylquinoline-4-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid exhibited inhibition percentages of approximately 30.25% and 40.43%, respectively, whereas the precursor isatin showed no activity. ui.ac.id The presence of an aromatic ring appeared to enhance the antioxidant capacity. ui.ac.id

| Compound | Assay | Result | Reference |

| Caffeic acid-8-aminoquinoline derivatives | DPPH | IC₅₀ values determined, showing good antioxidant activity. | mdpi.com |

| 2-methylquinoline-4-carboxylic acid | DPPH (at 5 mg/L) | ~30.25% inhibition | ui.ac.id |

| 2-(4-methylphenyl)quinoline-4-carboxylic acid | DPPH (at 5 mg/L) | ~40.43% inhibition | ui.ac.id |

However, it is noteworthy that in one study, a range of quinoline-related carboxylic acids lacked significant antioxidative DPPH radical scavenging capacities when compared to ascorbic acid. nih.gov This highlights the importance of the specific substitution pattern on the quinoline ring for antioxidant activity.

Antileishmanial and Antiprotozoal Activities

The therapeutic utility of quinoline derivatives extends to other protozoal infections, including leishmaniasis and trypanosomiasis. researchgate.netnih.gov Leishmaniasis, a neglected tropical disease, has limited treatment options, creating a need for novel drug candidates. benthamscience.com

Several quinoline derivatives have shown significant in vitro activity against various protozoan parasites. nih.gov For example, derivatives incorporating arylnitro and aminochalcone moieties have displayed submicromolar activity against Trypanosoma brucei rhodesiense, the parasite responsible for sleeping sickness, with high selectivity. nih.gov

In the context of leishmaniasis, 2-acetanilide 2-arylquinoline-4-carboxylates have been evaluated against Leishmania infantum promastigotes. benthamscience.com Halogenated derivatives, in particular, were found to be active, with one compound featuring bromine and chlorine substituents (5n) showing an IC₅₀ value of 17.08 ± 1.09 μM. benthamscience.com Another study on 2-aminobenzoyl amino acid hydrazides and their quinazoline derivatives found that some compounds had IC₅₀ values superior to the standard drug miltefosine (B1683995) against Leishmania aethiopica. nih.gov Specifically, 2-amino-N-(6-hydrazinyl-6-oxohexyl)benzamide was 154 times more active than miltefosine. nih.gov Clioquinol, an 8-hydroxyquinoline (B1678124) derivative, is known to have antiprotozoal actions by inhibiting essential metabolic enzymes in the parasite. researchgate.net

| Compound Class/Derivative | Target Organism | Activity (IC₅₀) | Reference |

| Quinoline-arylnitro-aminochalcone hybrids | Trypanosoma brucei rhodesiense | 0.19 - 0.8 µM | nih.gov |

| 2-Acetanilide 2-arylquinoline-4-carboxylate (5n) | Leishmania infantum promastigotes | 17.08 ± 1.09 μM | benthamscience.com |

| 2-amino-N-(6-hydrazinyl-6-oxohexyl)benzamide | Leishmania aethiopica promastigotes | 0.051 µM | nih.gov |

Enzyme Inhibition (General)

Derivatives of the 2-aminoquinoline (B145021) scaffold have been identified as inhibitors of several important enzyme classes. Notably, compounds featuring the 2-aminoquinoline-3-carboxylic acid moiety have demonstrated inhibitory activity against protein kinase CK2. In a study focused on 3-quinoline carboxylic acid derivatives, several 2-aminoquinoline-3-carboxylic acid derivatives were synthesized and found to inhibit protein kinase CK2 with IC50 values in the micromolar range. mdpi.com

Furthermore, the broader quinoline-4-carboxylic acid structure has been explored for its potential as histone deacetylase (HDAC) inhibitors. A series of 2-substituted phenylquinoline-4-carboxylic acid derivatives were synthesized and showed significant inhibitory activity, with some compounds exhibiting selectivity for specific HDAC isoforms. sciety.org While not directly this compound, this highlights the potential for the quinoline carboxylic acid framework in enzyme inhibition.

The versatility of the quinoline core is further demonstrated by the development of quinoline-6-carboxylic acid derivatives as potent inhibitors of ectonucleotidases, which are enzymes involved in tumor immune evasion. nih.gov Although the amino group is at a different position, this again underscores the potential of quinoline carboxylic acids as a scaffold for enzyme inhibitors.

Immunostimulatory Activity

The 2-aminoquinoline scaffold is a recognized pharmacophore in the modulation of the immune system. Certain derivatives have been identified as agonists of Toll-like receptor 8 (TLR8), which are key players in the innate immune response and can lead to the production of pro-inflammatory cytokines. nih.gov This suggests that derivatives of this compound could potentially be designed to have immunostimulatory properties.

Conversely, other quinoline carboxylic acid derivatives have been shown to possess immunosuppressive effects. A study on a prenylated quinolinecarboxylic acid derivative, PQA-18, revealed that it suppresses the production of multiple cytokines, including IL-2, IL-4, IL-6, and TNF-α. abmole.com This compound was found to inhibit the kinase activity of p21-activated kinase 2 (PAK2). abmole.com While this particular derivative has an immunosuppressive effect, it demonstrates that the quinoline carboxylic acid structure can be a template for potent immunomodulatory agents.

α2C-Adrenoceptor Antagonism

While research specifically on this compound derivatives as α2C-adrenoceptor antagonists is limited, studies on closely related 4-aminoquinoline derivatives have shown significant promise. A series of 4-aminoquinolines were synthesized and evaluated for their activity on human α2-adrenoceptor subtypes. mdpi.com Several of these compounds were found to be potent antagonists of the α2C-adrenoceptor with excellent selectivity over the α2A and α2B subtypes. mdpi.com A critical finding from these structure-activity relationship (SAR) studies was the absolute requirement of a substituent at the 3-position of the quinoline ring for high α2C-adrenoceptor affinity and antagonist potency. mdpi.commedchemexpress.com This suggests that the substitution pattern on the quinoline nucleus is a key determinant of biological activity at this receptor.

Nitric Oxide Synthase (nNOS) Inhibition

A significant area of investigation for 2-aminoquinoline derivatives has been the inhibition of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative disorders. abmole.com A simplified 2-aminoquinoline-based scaffold was designed to act as a bioavailable nNOS inhibitor. abmole.commdpi.comnih.gov These compounds were developed to mimic aminopyridines, which are known to be potent and isoform-selective arginine isosteres. abmole.com

One lead compound from this series, a 7-substituted 2-aminoquinoline, demonstrated potent nNOS inhibitory activity with an IC50 of 74 nM and a high selectivity of 124-fold over the inducible NOS (iNOS) isoform. abmole.com However, its selectivity over the endothelial NOS (eNOS) isoform was only about 6-fold. abmole.com Efforts to improve potency and selectivity involved modifications to the chain linking the aminoquinoline to a non-coordinating aryl ring. abmole.com

| Compound | nNOS IC50 (nM) | n/i Selectivity | n/e Selectivity |

| Lead 7-substituted 2-aminoquinoline | 74 | 124-fold | ~6-fold |

This table presents data on a lead 2-aminoquinoline derivative for nNOS inhibition.

Structure-Activity Relationship (SAR) Studies for Quinoline Derivatives

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring system. nih.gov

Influence of Substituents on Pharmacological Efficacy

The pharmacological efficacy of the quinoline scaffold can be significantly enhanced by the addition of various substituents. nih.gov For example, in the context of antimalarial activity, the presence of an electron-donating methoxy (B1213986) group at the C-2 position was found to enhance activity, while an electron-withdrawing chloro group at the same position led to a loss of activity. nih.gov Conversely, for some anticancer quinoline derivatives, the presence of bulky aryl groups at both the C-2 and C-4 positions was shown to be important for their activity. nih.gov The electronic effects of substituents, whether electron-donating or electron-withdrawing, can have a profound impact on the biological activity of quinoline derivatives, though the specific effects can vary depending on the target and the position of the substituent.

Importance of Specific Positions (e.g., C-2, C-3, C-4, C-5) and Functional Groups

The positions of functional groups on the quinoline ring are critical in determining the pharmacological profile of the molecule.

C-2 Position: The C-2 position is frequently substituted to modulate biological activity. In some instances, the introduction of bulky aryl groups at this position has been shown to enhance anticancer effects. nih.gov For antimalarial compounds, the electronic nature of the substituent at C-2 is a key determinant of efficacy. nih.gov

C-3 Position: The C-3 position has been identified as crucial for certain biological activities. For instance, in the case of α2C-adrenoceptor antagonists based on a 4-aminoquinoline scaffold, a substituent at the C-3 position is considered essential for potent antagonist activity. mdpi.commedchemexpress.com

C-4 Position: The C-4 position is another key site for modification. The presence of an amino group at this position is a common feature in many biologically active quinolines, including antimalarial drugs. The introduction of bulky aryl groups at the C-4 position, in conjunction with a C-2 substituent, has been linked to enhanced anticancer properties. nih.gov

C-5 Position: While less frequently highlighted in the provided context, the C-5 position, as in the parent compound this compound, is expected to influence the physicochemical properties and biological activity of the molecule. The carboxylic acid group at this position introduces a key functional group capable of forming hydrogen bonds and salt bridges, which can be critical for receptor binding and enzyme inhibition.

The presence of a carboxylic acid moiety, in general, has been shown to be important for the activity of certain quinoline derivatives. For example, in a series of pyrimido[4,5-b]quinoline-2-carboxylic acid derivatives, the carboxylic acid at the 2-position was found to confer optimal potency. nih.gov

Medicinal Chemistry and Biological Activity of 2 Aminoquinoline 5 Carboxylic Acid Derivatives

The Interplay of Chemical Features in Biological Activity

The biological activity of quinoline (B57606) derivatives is significantly modulated by the presence, nature, and position of hydrophobic moieties and basic nitrogen atoms. While direct structure-activity relationship (SAR) studies on the 2-aminoquinoline-5-carboxylic acid scaffold are not extensively documented in publicly available literature, general principles derived from related quinoline series offer valuable insights into the putative roles of these functional groups.

Hydrophobic Moieties: Enhancing Lipophilicity and Target Engagement

Hydrophobicity, often quantified by the partition coefficient (LogP), is a critical parameter in drug design, influencing a molecule's ability to cross biological membranes and bind to target proteins. In many classes of quinoline-based therapeutic agents, the introduction of hydrophobic substituents is a key strategy to enhance potency.

For instance, in the development of quinoline-4-carboxylic acid analogs as inhibitors of dihydroorotate (B8406146) dehydrogenase, the presence of bulky hydrophobic groups at the C(2) position was found to be a critical requirement for inhibitory activity. This suggests that a hydrophobic pocket exists in the enzyme's active site that can accommodate these groups, leading to enhanced binding affinity. Similarly, in a series of quinoline derivatives designed as inhibitors of the mitochondrial RNA polymerase (POLRMT) for prostate cancer therapy, modifications at the 6-position of the quinoline core with hydrophobic groups were explored to enhance binding affinity within a hydrophobic region of the target protein. acs.org

Applying these principles to the this compound framework, it can be postulated that the introduction of hydrophobic substituents could significantly impact biological activity. The specific position of such substitutions would be crucial. For example, hydrophobic groups attached to the amino group at the C2 position, or at positions C6, C7, or C8 on the benzo aspect of the quinoline ring, could modulate the molecule's interaction with specific biological targets. The optimal nature and size of the hydrophobic moiety would be dependent on the topology of the target's binding site.

Research on steroid-quinoline hybrids has also underscored the importance of hydrophobicity in modulating the aggregation of proteins, a process implicated in several diseases. nih.gov The fusion of a hydrophobic steroid scaffold to a quinoline moiety resulted in compounds with the ability to inhibit Aβ1-42 self-aggregation. nih.gov This highlights how large hydrophobic extensions can direct the molecule to interact with hydrophobic patches on protein surfaces.

Basic Nitrogen Atoms: Facilitating Interactions and Modulating Physicochemical Properties

The nitrogen atoms within the quinoline ring system and in substituents play multifaceted roles in the biological activity of these compounds. The quinoline nitrogen at position 1 is weakly basic and can participate in hydrogen bonding or coordination with metal ions, which is a key interaction for some quinolone-based antibacterial agents with DNA gyrase.

The introduction of additional basic nitrogen atoms, typically as part of an aminoalkyl side chain, is a common strategy in the design of antimalarial quinolines like chloroquine (B1663885). pharmacy180.com In these 4-aminoquinoline (B48711) derivatives, the basic tertiary amine in the side chain is considered crucial for activity, likely by influencing the drug's accumulation in the acidic food vacuole of the parasite and by interfering with heme detoxification. pharmacy180.com The length of the linker between the quinoline nitrogen and the side-chain nitrogen is also a critical determinant of activity. pharmacy180.com

The interplay between the acidic carboxylic acid at C5 and a basic amino group at C2 could lead to the formation of a zwitterion, which would have a profound effect on the molecule's physicochemical properties, such as membrane permeability and solubility. The relative positions of these two groups are therefore of significant interest in the design of new derivatives.

The following table presents data on representative quinoline derivatives from the literature, illustrating the impact of hydrophobic and basic functionalities on their biological activity.

| Compound Name/Series | Key Structural Features | Biological Activity | Reference |

| Chloroquine | 4-Aminoquinoline with a basic diethylaminoalkyl side chain at C4; Chloro group at C7. | Antimalarial | pharmacy180.com |

| Brequinar Analogs | Quinoline-4-carboxylic acids with bulky hydrophobic substituents (e.g., biphenyl) at C2. | Inhibition of dihydroorotate dehydrogenase | |

| POLRMT Inhibitor Series | Quinoline core with a piperidine-containing hydrophilic region and various hydrophobic substituents at C6. The carboxylic acid was found to be important for activity. | Inhibition of mitochondrial RNA polymerase (POLRMT) | acs.org |

| Quinolone Antibacterials | 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid core. N1 substitution is vital. A piperazine (B1678402) ring (basic moiety) at C7 enhances activity. | Antibacterial (DNA gyrase/topoisomerase IV inhibition) | nih.gov |

| 4-Quinolinamine Derivatives | Substituted 4-aminoquinolines. | Antagonists of immunostimulatory CpG-oligodeoxynucleotides | nih.gov |

Photophysical Investigations of 2 Aminoquinoline 5 Carboxylic Acid and Its Analogs

UV-Vis Absorption Studies

The electronic absorption spectra of quinoline (B57606) and its derivatives are characterized by multiple absorption bands in the UV-A and UV-B regions. researchgate.net For quinoline itself, absorption maxima are typically observed around 277 nm and 313 nm. researchgate.net The introduction of substituents, such as amino and carboxylic acid groups, can significantly influence the position and intensity of these absorption bands.

Generally, the absorption spectra of 2-aminoquinoline (B145021) derivatives show bands in the range of 280 to 510 nm. researchgate.net For instance, a study on various quinoline derivatives reported that an amino-substituted quinoline exhibited absorption maxima that were red-shifted compared to the parent quinoline molecule. researchgate.net In the case of carboxylic acids, unconjugated ones absorb around 210 nm, which is often too low for many practical spectroscopic applications. libretexts.org However, when conjugated with an aromatic system like quinoline, the carboxylic acid group can influence the electronic transitions.

The solvent environment also plays a crucial role in the UV-Vis absorption properties of these molecules. Studies on quinoline-based receptors have shown that varying the solvent polarity can cause a red shift of approximately 18 nm in the absorption peak. beilstein-journals.org This solvatochromic effect is indicative of changes in the electronic ground state of the molecule due to interactions with the solvent.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides deeper insights into the excited-state properties of 2-aminoquinoline-5-carboxylic acid and its analogs. The emission characteristics are highly dependent on the molecular structure and the surrounding environment.

Quinoline itself exhibits a fluorescence band at approximately 332 nm. researchgate.net The introduction of an amino group, particularly at the 2-position, can lead to significant changes in the fluorescence spectrum. For example, 5-aminoquinoline (B19350) shows an emission band that is sensitive to the solvent environment. researchgate.net

The fluorescence intensity of quinoline derivatives can be significantly enhanced through processes like protonation. researchgate.net This is particularly relevant for a molecule containing a basic amino group and an acidic carboxylic acid group.

The Stokes shift, which is the difference in energy between the positions of the band maxima of the absorption and emission spectra, is an important characteristic of a fluorophore. A large Stokes shift is often desirable for fluorescence imaging applications as it minimizes self-absorption and improves signal-to-noise ratio.

Studies on various quinoline derivatives have demonstrated that their emission spectra are strongly dependent on solvent polarity, which directly impacts the Stokes shift. mdpi.com For example, in a series of styrylquinolines, an increase in solvent polarity induced a red shift in the emission band, indicating a larger Stokes shift in more polar solvents. mdpi.com This phenomenon, known as positive solvatochromism, suggests a significant difference in the dipole moment between the ground and excited states of the molecule. mdpi.com Research on 5-aminoquinoline in an acetonitrile-water binary mixture also showed that the Stokes shift increases with the percentage of water, further highlighting the role of the solvent's hydrogen bond donating ability. researchgate.net

Solvatochromism describes the change in the color of a chemical substance when the polarity of the solvent in which it is dissolved changes. nih.gov This effect is prominent in molecules where there is a significant change in dipole moment upon electronic excitation. For many quinoline derivatives, a bathochromic (red) shift is observed in both absorption and fluorescence spectra as the solvent polarity increases. mdpi.comnih.gov This positive solvatochromism is attributed to the stabilization of the more polar excited state by polar solvent molecules. mdpi.com

The photophysical behavior of quinoline-based receptors in different solvents has shown that both the intensity and position of the absorption peaks are affected by solvent polarity. beilstein-journals.org Similarly, the fluorescence of 5-aminoquinoline is found to be quite sensitive to the hydrogen bond donating ability of the solvent, with quenching observed in the presence of water. researchgate.net This sensitivity to the solvent environment makes these compounds promising candidates for use as fluorescent probes to study local polarity in complex systems.

Phosphorescence Properties

In addition to fluorescence, some quinoline derivatives can also exhibit phosphorescence, which is emission from a triplet excited state. Quinoline itself has a phosphorescence band at approximately 457 nm with a relatively long decay time. researchgate.net The presence of substituents can influence the efficiency of intersystem crossing from the singlet to the triplet state, thereby affecting the phosphorescence properties. While specific data on the phosphorescence of this compound is not detailed in the provided search results, the general behavior of quinoline suggests that this class of compounds has the potential for phosphorescence under appropriate conditions, such as at low temperatures or in deoxygenated solutions.

Spectroelectrochemical Studies

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the changes in the absorption spectrum of a molecule as its oxidation state is changed. This method provides valuable information about the electronic structure of the different redox states of a molecule.

Studies on 8-aminoquinoline (B160924) have been conducted to understand its spectroelectrochemical properties, particularly in the context of its ability to chelate metal ions like copper(II). researchgate.net These investigations are relevant to understanding the redox properties of aminoquinoline derivatives. While specific spectroelectrochemical data for this compound is not available in the provided results, the techniques used for its analogs would be applicable to characterize its redox behavior and the electronic properties of its oxidized and reduced forms.

Applications as Fluorescence Probes and Sensors

The unique photophysical properties of the quinoline scaffold have positioned it as a valuable fluorophore in the design of fluorescent probes and sensors. While extensive research has been conducted on various quinoline derivatives, particularly those based on the 8-aminoquinoline framework for metal ion detection, the application of this compound and its direct analogs as fluorescence probes is an area with more limited, yet emerging, research. The presence of both an electron-donating amino group and an electron-withdrawing carboxylic acid group on the quinoline ring suggests the potential for intramolecular charge transfer (ICT) processes, a key mechanism in the design of environment-sensitive and analyte-responsive fluorescent probes.

The core structure of 2-aminoquinoline can serve as a platform for developing sensors for a variety of analytes, including metal ions and small organic molecules. The amino group and the quinoline nitrogen can act as coordination sites for metal ions, while the carboxylic acid group can participate in hydrogen bonding interactions or be functionalized to introduce specific recognition moieties. The fluorescence output of such probes can be modulated through several mechanisms upon analyte binding, including photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), and Förster resonance energy transfer (FRET).

While specific data on this compound as a primary fluorescent probe is not extensively documented in publicly available research, the broader class of aminoquinoline derivatives provides significant insights into its potential applications. For instance, analogs based on the 2-aminoquinoline scaffold have been explored for their sensing capabilities.

One area of significant interest is the development of fluorescent sensors for metal ions. Analogs of 2-aminoquinoline have been investigated for their ability to detect various metal ions. The coordination of a metal ion to the quinoline nitrogen and the amino group can lead to a significant change in the fluorescence properties of the molecule. This change can manifest as either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal. For example, a study on quinoline-based Schiff base derivatives demonstrated their use as dual sensors for Mg(II) and Zn(II) ions, exhibiting a "turn-on" fluorescence response upon metal ion binding. acs.org The detection mechanism was attributed to a combination of photoinduced electron transfer (PET) and chelation-enhanced fluorescence (CHEF). acs.org

The following table summarizes the performance of a representative quinoline-based fluorescent probe for metal ion detection.

| Probe/Complex | Analyte | Excitation (nm) | Emission (nm) | Detection Limit (µM) | Reference |

| HQNP | Zn(II) | - | 446 | 1.36 | acs.org |

| HQNP | Mg(II) | - | 442 | 0.90 | acs.org |

Furthermore, the versatility of the quinoline scaffold allows for its incorporation into more complex sensor designs. For instance, a fluorescent probe based on quinoline and coumarin (B35378) was developed for the detection of hypochlorite. nih.gov In this system, the fluorescence of the coumarin moiety was initially quenched by a copper ion complexed with the quinoline derivative. nih.gov Upon the addition of hypochlorite, the ligand was degraded, leading to the release of the fluorescent coumarin and a "turn-on" response. nih.gov

Another potential application for this compound and its analogs is in the sensing of acidic environments or specific organic molecules. The carboxylic acid group can act as a protonation site, leading to changes in the electronic structure and, consequently, the fluorescence properties of the molecule. This makes it a candidate for pH sensing. Research on aminoquinoxaline-based sensors has shown that protonation of the heterocyclic ring can lead to significant shifts in both absorption and emission spectra, allowing for ratiometric pH sensing. mdpi.com

While direct and detailed research findings on the application of this compound as a fluorescent probe are still developing, the foundational knowledge from its analogs strongly suggests its potential in this field. Future research will likely focus on the synthesis and characterization of novel probes based on this specific scaffold and the exploration of their utility in detecting a wider range of analytes with high sensitivity and selectivity.

Future Directions and Emerging Research Areas

Design of Novel Quinoline (B57606) Derivatives with Enhanced Selectivity and Potency